Sucralose - 56038-13-2

Sucralose

Catalog Number: EVT-460997
CAS Number: 56038-13-2
Molecular Formula: C12H19Cl3O8
Molecular Weight: 397.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sucralose is a synthetic organochlorine sweetener [], derived from sucrose (table sugar) []. It is classified as a non-nutritive sweetener, meaning it provides a sweet taste without contributing significant calories []. In scientific research, sucralose serves as a tool to investigate sweet taste perception, gut microbiome interactions, and environmental fate of artificial sweeteners.

Future Directions
  • Understanding Sucralose's Impact on the Gut Microbiome: Research suggests that sucralose may alter the composition and function of the gut microbiome [, , ]. Future studies should explore the long-term consequences of these alterations on human health, including potential links to metabolic disorders, inflammation, and immune function.
  • Investigating the Potential Activation of Orphan GPCRs: The discovery that sucralose can activate GPR52 warrants further investigation into its potential interactions with other orphan GPCRs []. This research could shed light on the off-target effects of sucralose and contribute to a more comprehensive understanding of its biological activity.
  • Developing Sustainable Degradation Methods: Given its persistence in the environment, finding ways to efficiently degrade sucralose in wastewater treatment plants is crucial []. Future research should focus on developing sustainable and cost-effective methods for removing sucralose from water resources, mitigating its potential long-term impact on aquatic ecosystems.
Classification

Sucralose is classified as a non-nutritive sweetener and falls under the category of artificial sweeteners. Its chemical structure is that of a chlorinated disaccharide, specifically known as 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside .

Synthesis Analysis

The synthesis of sucralose involves several key steps starting from sucrose. The primary method includes selective chlorination of sucrose using various chlorinating agents in a polar solvent environment.

Key Steps in Synthesis

  1. Chlorination: Sucrose is reacted with a chlorinating reagent such as thionyl chloride or phosphorus trichloride in a non-proton type polar solvent (e.g., N,N-dimethylformamide) at temperatures ranging from -15°C to 120°C. This reaction produces chlorinated sucrose .
  2. Formation of Sucralose-6-Acetate: The chlorinated sucrose is then treated with a carboxylate salt (e.g., sodium acetate) in a solvent to form sucralose-6-acetate. This step typically occurs at temperatures between 30°C and 100°C .
  3. De-acylation: Finally, sucralose-6-acetate undergoes de-acylation using sodium methoxide in methanol, yielding the final product, sucralose. The reaction conditions for de-acylation are maintained at temperatures between 30°C and 50°C .

The entire process can achieve yields exceeding 35% based on the weight of sucrose used, with purification steps ensuring high purity and quality suitable for industrial production .

Molecular Structure Analysis

Sucralose's molecular structure is characterized by its unique arrangement of chlorine atoms replacing hydroxyl groups on the sucrose molecule. The specific structural formula can be represented as:

C12H19Cl3O8\text{C}_{12}\text{H}_{19}\text{Cl}_3\text{O}_8

Structural Properties

  • Chlorination Sites: The three chlorine atoms are located at positions 1, 4, and 6 of the galactopyranoside unit and position 6 of the fructofuranoside unit.
  • Stability: Sucralose exhibits remarkable stability under various conditions, including heat and pH changes, which contributes to its versatility in food applications .

Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been employed to confirm its structure and purity .

Chemical Reactions Analysis

Sucralose participates in various chemical reactions primarily related to its use as a sweetener:

  1. Hydrolysis: Although sucralose is stable under normal conditions, it can undergo hydrolysis when exposed to strong acids or bases, leading to the formation of less sweet compounds.
  2. Interaction with Taste Receptors: Sucralose interacts with sweet taste receptors in the human body, which triggers physiological responses such as insulin secretion and modulation of glucose transport mechanisms .

These interactions highlight its role not only as a sweetener but also as an active participant in metabolic processes.

Mechanism of Action

The mechanism by which sucralose exerts its sweetening effect involves interaction with specific receptors in the taste buds and gastrointestinal tract:

  • Taste Receptors: Sucralose binds to T1R2/T1R3 sweet taste receptors located on the tongue, leading to the perception of sweetness.
  • Gastrointestinal Effects: Research indicates that sucralose may enhance glucose absorption via modulation of glucose transporters such as SGLT-1 and GLUT2 in intestinal cells . Additionally, it stimulates the release of glucagon-like peptide-1 (GLP-1), which plays a role in appetite regulation and insulin secretion.

These actions contribute to sucralose's effectiveness as a sweetener while maintaining its zero-calorie profile.

Physical and Chemical Properties Analysis

Sucralose possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 397.63 g/mol.
  • Solubility: Highly soluble in water; stable across a wide range of pH levels (from acidic to alkaline).
  • Stability: Maintains sweetness under high heat conditions (up to 180°C), making it suitable for baking and cooking applications.
  • Taste Profile: Offers a sugar-like taste without any bitter aftertaste commonly associated with other artificial sweeteners .

These properties make sucralose an ideal candidate for various food formulations.

Applications

Sucralose is utilized extensively across multiple industries due to its unique properties:

  1. Food Industry: Found in over 4,500 products including soft drinks, baked goods, desserts, and sauces where it replaces sugar to reduce calorie content without sacrificing flavor.
  2. Pharmaceuticals: Used as an excipient in drug formulations due to its stability and non-caloric nature .
  3. Dietary Products: Commonly incorporated into sugar-free products aimed at diabetic and weight-conscious consumers.

The versatility of sucralose ensures its continued relevance in health-focused dietary trends globally .

Properties

CAS Number

56038-13-2

Product Name

Sucralose

IUPAC Name

2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H19Cl3O8

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2

InChI Key

BAQAVOSOZGMPRM-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

Solubility

Freely soluble in water, methanol and ethanol; Slightly soluble in ethyl acetate
Freely soluble in methanol, alcohol; slightly soluble in ethyl acetate

Synonyms

1',4',6'-trichloro-1',4,6'-trideoxygalactosucrose
1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl-4-chloro-4-deoxy-alpha-D-galactopyranoside
Splenda
sucralose
trichlorogalacto-sucrose
trichlorogalactosucrose
trichlorosucrose

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O

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